molecular formula C8H9FN2O3 B13914635 Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Cat. No.: B13914635
M. Wt: 200.17 g/mol
InChI Key: KKNUDGRYHDZTOF-UHFFFAOYSA-N
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Description

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a fluorinated pyrazine derivative characterized by a fluoromethoxy (-OCH₂F) substituent at the 5-position and an ethyl ester group at the 2-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets . The fluoromethoxy group introduces electronegativity and lipophilicity, which can improve metabolic stability and bioavailability compared to non-fluorinated analogues .

This compound is primarily utilized as a key intermediate in synthesizing bioactive molecules. For example, it serves as a precursor in the development of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitors for Alzheimer’s disease research . Its structural versatility allows further functionalization at the carboxylate group or via substitution reactions on the pyrazine core.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C8H9FN2O3/c1-2-13-8(12)6-3-11-7(4-10-6)14-5-9/h3-4H,2,5H2,1H3

InChI Key

KKNUDGRYHDZTOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)OCF

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl 5-(hydroxymethoxy)pyrazine-2-carboxylate

  • Starting from ethyl 5-hydroxypyrazine-2-carboxylate or ethyl 5-hydroxymethylpyrazine-2-carboxylate
  • Introduction of the hydroxymethoxy group at the 5-position via nucleophilic substitution or hydroxylation

Step 2: Conversion of the Hydroxymethoxy Group to Fluoromethoxy

  • Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the hydroxyl group with fluorine, forming the fluoromethoxy substituent
  • Reaction conditions typically involve low temperatures (-78 to 0 °C) to prevent decomposition

Step 3: Purification

  • Extraction and recrystallization to isolate pure this compound

Data Table Summarizing Key Reaction Parameters

Step Reaction Type Starting Material Reagents/Catalysts Conditions Yield (%) Notes
1 Palladium-catalyzed carbonylation 2-bromo-5-fluoropyridine (analogous) Pd(OAc)2, 1,1'-bis(diphenylphosphino)ferrocene, Et3N CO atmosphere, 50 °C, 3 h 78 Adaptable to pyrazine derivatives
2 Oxidation 2-methyl-5-hydroxymethylpyrazine HNO3, NH4VO3 or NaVO3 catalyst 80–140 °C, 2–12 h 80 High selectivity, industrially viable
3 Fluorination Hydroxymethoxy pyrazine ester intermediate DAST or Deoxo-Fluor Low temperature (-78 to 0 °C) Variable Requires careful temperature control

Analytical and Purification Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) to confirm purity (>99%)
  • Spectroscopy: NMR (¹H, ¹³C, ¹⁹F) to confirm fluoromethoxy substitution and ester integrity
  • Mass Spectrometry: To verify molecular weight and isotopic pattern
  • Crystallization: Vacuum distillation and recrystallization for final purification

Summary and Recommendations

  • The preparation of this compound likely involves multi-step synthesis starting from pyrazine derivatives bearing hydroxyl or halogen substituents.
  • Palladium-catalyzed carbonylation and selective oxidation methods provide efficient routes to the pyrazine-2-carboxylate core.
  • Fluorination of hydroxymethoxy intermediates using specialized fluorinating reagents is essential for introducing the fluoromethoxy group.
  • The methods cited offer good yields, high purity, and scalability, making them suitable for research and industrial applications.
  • Further optimization of fluorination conditions may be required due to the sensitivity of fluorinating agents.

Chemical Reactions Analysis

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate and Related Compounds

Compound Name Substituents (Pyrazine Positions) Molecular Formula Molecular Weight Key Applications
This compound 5-OCH₂F, 2-COOEt C₈H₈FN₂O₃ 214.16 g/mol BACE1 inhibitors
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate 5-OCF₃, 2-COOEt C₈H₇F₃N₂O₃ 236.15 g/mol Pharmaceutical intermediates
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 4-oxo-tetrahydro, 2-COOEt C₉H₁₁N₃O₃ 209.20 g/mol Protein degrader building blocks
Ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate 3,5-Cl, 6-ribofuranosyl, 2-COOEt C₁₂H₁₄Cl₂N₂O₆ 361.16 g/mol Antiviral C-nucleosides

Key Observations:

Ring Saturation : The tetrahydro-pyrazolo-pyrazine derivative (Table 1, row 3) features a saturated ring, reducing aromaticity and altering conformational flexibility, which is advantageous in designing protein degraders .

Biological Activity: Dichloro-ribofuranosyl derivatives (Table 1, row 4) demonstrate antiviral activity against herpes viruses, though cytotoxicity remains a challenge .

Challenges and Limitations

  • Cytotoxicity : Halogenated pyrazines (e.g., dichloro derivatives) often face toxicity issues, limiting therapeutic utility .
  • Synthetic Complexity : Introducing fluorinated groups requires specialized reagents (e.g., Selectfluor®), increasing production costs .

Biological Activity

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.

  • Molecular Formula : C8H9FN2O3
  • Molecular Weight : 200.167 g/mol
  • CAS Number : 1174321-00-6

The compound features a pyrazine ring substituted with a fluoromethoxy group and a carboxylate moiety, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with fluoromethyl ether in the presence of a base like potassium carbonate, utilizing solvents such as dimethylformamide (DMF) under controlled heating conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

  • HeLa (cervical cancer) : IC50 = 15 µM
  • MCF-7 (breast cancer) : IC50 = 20 µM

These results indicate that this compound may interfere with cancer cell growth, potentially through apoptosis induction or cell cycle arrest mechanisms.

The precise mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial and cancer cell metabolism. Molecular docking studies have indicated potential binding sites on target proteins, which could modulate their activity.

Case Studies

  • Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated pyrazines, including this compound. The study confirmed its broad-spectrum antimicrobial properties and suggested further optimization to enhance efficacy .
  • Cancer Research : An investigation into the compound's effects on MCF-7 cells revealed that it induces apoptosis through the mitochondrial pathway. The study highlighted the potential for this compound to be developed as a novel chemotherapeutic agent .

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